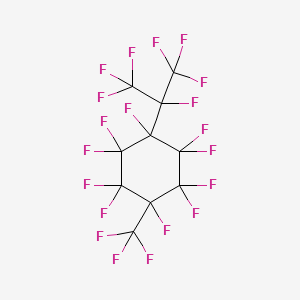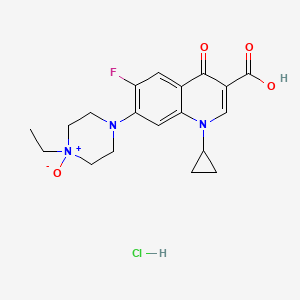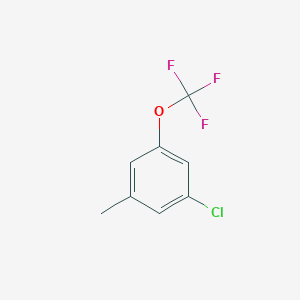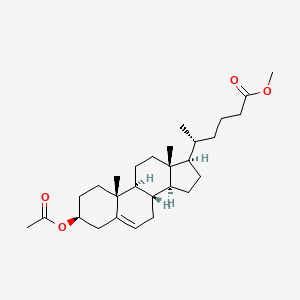
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate is a complex organic compound that belongs to the class of steroids. Steroids are a large family of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of cholesterol, which is a crucial molecule in the body, involved in the formation of cell membranes and the synthesis of hormones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate typically involves several steps starting from cholesterol or its derivatives. The process may include:
Acetylation: Introduction of an acetyl group to the hydroxyl group at the 3-beta position.
Esterification: Formation of the ester bond at the 24-carboxylate position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow processing: Where reactants are continuously fed into a reactor and products are continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: Modulating the activity of enzymes involved in metabolic pathways.
Receptor binding: Interacting with cellular receptors to trigger specific responses.
Signal transduction pathways: Affecting the pathways that transmit signals within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: The parent compound from which Methyl (3beta)-3-(acetyloxy)chol-5-ene-24-carboxylate is derived.
Steroid hormones: Such as testosterone and estrogen, which have similar structural features.
Uniqueness
This compound is unique due to its specific functional groups and structural modifications, which confer distinct chemical and biological properties compared to other steroids.
Eigenschaften
Molekularformel |
C28H44O4 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
methyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate |
InChI |
InChI=1S/C28H44O4/c1-18(7-6-8-26(30)31-5)23-11-12-24-22-10-9-20-17-21(32-19(2)29)13-15-27(20,3)25(22)14-16-28(23,24)4/h9,18,21-25H,6-8,10-17H2,1-5H3/t18-,21+,22+,23-,24+,25+,27+,28-/m1/s1 |
InChI-Schlüssel |
TYJYTLSSLZGQBS-JBZGATTQSA-N |
Isomerische SMILES |
C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Kanonische SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(2-Hydroxy-1,3-propandiyldioxy)-bis[(2-methoxyethyl)benzene]](/img/structure/B13422633.png)

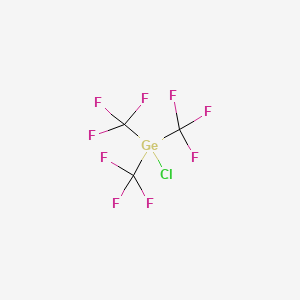
![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)
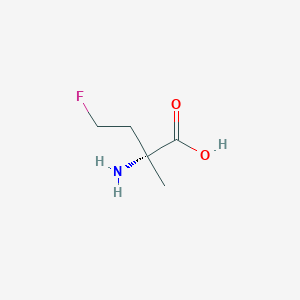
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
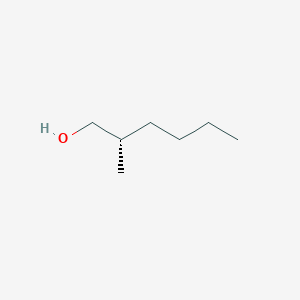


![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
